molecular formula C18H16N4O4 B14927411 N-(2-methoxyphenyl)-2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide

N-(2-methoxyphenyl)-2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide

Cat. No.: B14927411
M. Wt: 352.3 g/mol
InChI Key: NYLWBUKABUSFQW-UHFFFAOYSA-N
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Description

N~1~-(2-METHOXYPHENYL)-2-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-METHOXYPHENYL)-2-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-methoxybenzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Pyrazole Group: The pyrazole group can be introduced by reacting the benzamide intermediate with 4-nitro-1H-pyrazole in the presence of a suitable base.

    Final Coupling: The final coupling step involves the reaction of the intermediate with a methylating agent to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N~1~-(2-METHOXYPHENYL)-2-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Common reducing agents include hydrogen gas (H~2~) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH~4~).

    Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NaOH, NH3).

Major Products

    Oxidation: Formation of N1-(2-HYDROXYPHENYL)-2-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE.

    Reduction: Formation of N1-(2-METHOXYPHENYL)-2-[(4-AMINO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE.

    Substitution: Various substituted benzamides depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(2-METHOXYPHENYL)-2-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. For example:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N~1~-(2-METHOXYPHENYL)-2-[(4-AMINO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE: Similar structure but with an amino group instead of a nitro group.

    N~1~-(2-HYDROXYPHENYL)-2-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness

N~1~-(2-METHOXYPHENYL)-2-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C18H16N4O4

Molecular Weight

352.3 g/mol

IUPAC Name

N-(2-methoxyphenyl)-2-[(4-nitropyrazol-1-yl)methyl]benzamide

InChI

InChI=1S/C18H16N4O4/c1-26-17-9-5-4-8-16(17)20-18(23)15-7-3-2-6-13(15)11-21-12-14(10-19-21)22(24)25/h2-10,12H,11H2,1H3,(H,20,23)

InChI Key

NYLWBUKABUSFQW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC=CC=C2CN3C=C(C=N3)[N+](=O)[O-]

Origin of Product

United States

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